molecular formula C19H15Cl2N5O3 B10913990 N-(3,4-dichlorophenyl)-2-[5-(4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide

N-(3,4-dichlorophenyl)-2-[5-(4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide

Cat. No.: B10913990
M. Wt: 432.3 g/mol
InChI Key: NFQHQQBXSJZMGN-UHFFFAOYSA-N
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Description

N~1~-(3,4-DICHLOROPHENYL)-2-[5-(4-METHYLPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]ACETAMIDE is a complex organic compound characterized by its unique structure, which includes dichlorophenyl and methylphenyl groups

Preparation Methods

The synthesis of N1-(3,4-DICHLOROPHENYL)-2-[5-(4-METHYLPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]ACETAMIDE involves multiple steps, typically starting with the preparation of the dichlorophenyl and methylphenyl precursors. These precursors undergo a series of reactions, including condensation and cyclization, under controlled conditions to form the final product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.

    Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield corresponding acids or amines.

Scientific Research Applications

N~1~-(3,4-DICHLOROPHENYL)-2-[5-(4-METHYLPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds include other dichlorophenyl and methylphenyl derivatives. Compared to these, N1-(3,4-DICHLOROPHENYL)-2-[5-(4-METHYLPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]ACETAMIDE may exhibit unique properties due to its specific structural configuration, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C19H15Cl2N5O3

Molecular Weight

432.3 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2-[5-(4-methylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide

InChI

InChI=1S/C19H15Cl2N5O3/c1-10-2-5-12(6-3-10)26-18(28)16-17(19(26)29)25(24-23-16)9-15(27)22-11-4-7-13(20)14(21)8-11/h2-8,16-17H,9H2,1H3,(H,22,27)

InChI Key

NFQHQQBXSJZMGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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